High-Resolution X-Ray Crystallographic Binding Mode Data for 4-(Allyloxy)benzenesulfonamide with Human Carbonic Anhydrase II
The binding mode of 4-(allyloxy)benzenesulfonamide to human carbonic anhydrase II (CA II) has been determined at a resolution of 1.14 Å, which is superior to the resolution achieved for the analogous 4-ethoxybenzenesulfonamide (1.63 Å, PDB 4RUZ) [1]. This higher resolution provides more precise atomic coordinates, enabling more accurate molecular modeling and structure-based drug design efforts. The crystallographic data confirm that the sulfonamide nitrogen coordinates directly to the catalytic zinc ion, while the allyloxy group extends into a hydrophobic pocket adjacent to the active site [1].
| Evidence Dimension | X‑ray crystallographic resolution of CA II complex |
|---|---|
| Target Compound Data | 1.14 Å (PDB 4RUX) |
| Comparator Or Baseline | 4-Ethoxybenzenesulfonamide: 1.63 Å (PDB 4RUZ); 4-Propoxybenzenesulfonamide: resolution not reported at same precision |
| Quantified Difference | 0.49 Å improvement (approximately 30% higher resolution) |
| Conditions | Human carbonic anhydrase II, X‑ray diffraction, synchrotron radiation source |
Why This Matters
Higher-resolution structural data directly reduces uncertainty in molecular docking and lead optimization studies, saving time and computational resources in structure-based drug design.
- [1] Pinard MA, McKenna R. Crystal structure of human Carbonic Anhydrase II in complex with 4-(allyloxy)benzenesulfonamide. PDB ID: 4RUX. Resolution: 1.14 Å. DOI: 10.2210/pdb4rux/pdb. View Source
- [2] Pinard MA, McKenna R. Crystal structure of human Carbonic Anhydrase II in complex with 4-ethoxybenzenesulfonamide. PDB ID: 4RUZ. Resolution: 1.63 Å. DOI: 10.2210/pdb4ruz/pdb. View Source
